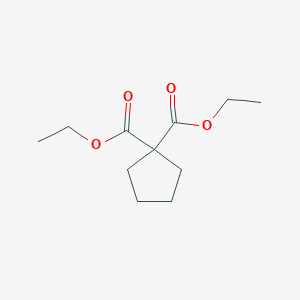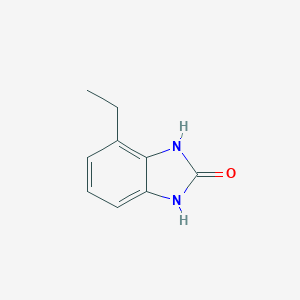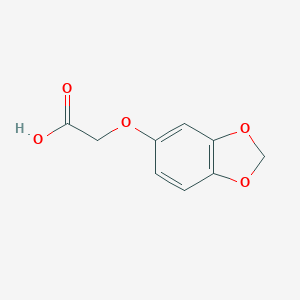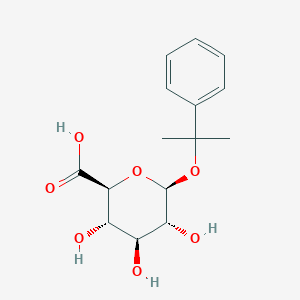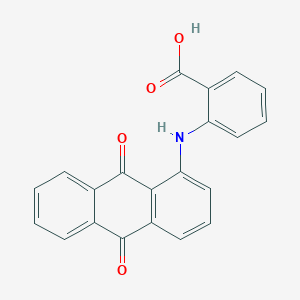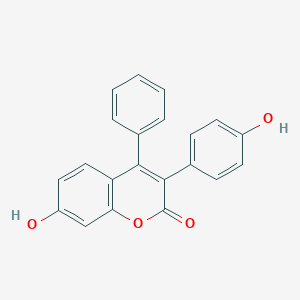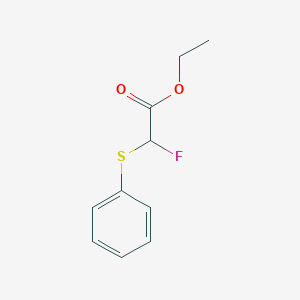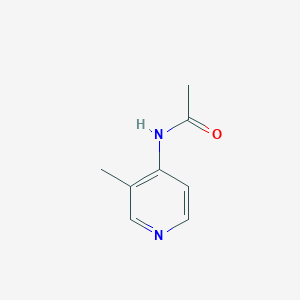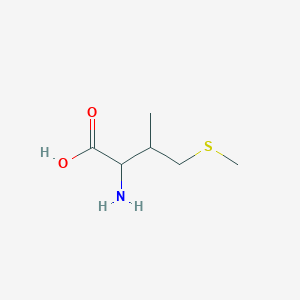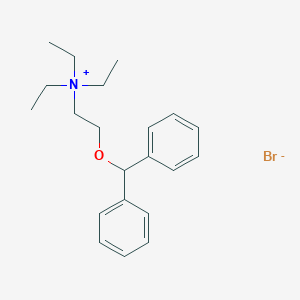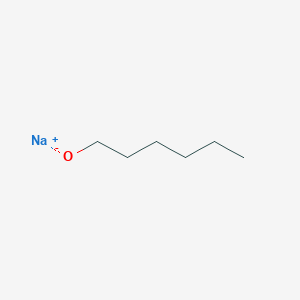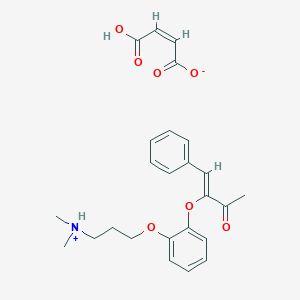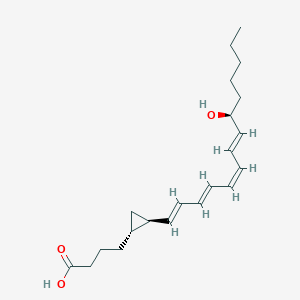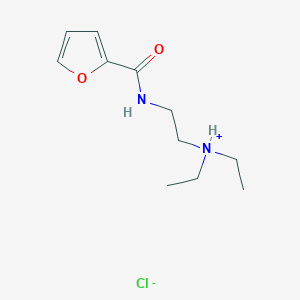
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride, also known as A-84543, is a chemical compound that belongs to the class of furanamines. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
The exact mechanism of action of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride is not fully understood. However, it is believed to act as a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including inflammation, pain, and cognitive function.
Biochemical And Physiological Effects
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models of drug addiction.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride is its selectivity for the α7nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride. One direction is to further study its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Another direction is to study its potential use in drug addiction treatment. Additionally, further research is needed to fully understand its mechanism of action and to develop more soluble analogs for use in experimental setups.
Synthesis Methods
The synthesis of N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride involves the reaction of 2-furancarboxylic acid with diethylamine in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. It has also been studied for its potential use in drug addiction treatment.
properties
CAS RN |
110358-89-9 |
|---|---|
Product Name |
N-(2-(Diethylamino)ethyl)-2-furamide hydrochloride |
Molecular Formula |
C11H19ClN2O2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
diethyl-[2-(furan-2-carbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-3-13(4-2)8-7-12-11(14)10-6-5-9-15-10;/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,14);1H |
InChI Key |
GXIYOFDZPGUZRS-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=CO1.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=CO1.[Cl-] |
synonyms |
diethyl-[2-(furan-2-carbonylamino)ethyl]azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



